Synthetic Yield: Henry Reaction Efficiency at Multigram Scale vs. Analog Nitroaldol Products
The Henry reaction between tetrahydro-4H-pyran-4-one and nitromethane under sodium ethoxide catalysis produces 4-(nitromethyl)oxan-4-ol in 34% isolated yield (24.4 g from 45.0 g ketone) after crystallization from ethyl acetate/hexanes . This yield is characteristic of a non-enolizable, symmetrical ketone substrate and compares favorably against literature yields for 2-substituted tetrahydropyran-4-one nitroaldol reactions, which often require more forcing conditions or chiral catalysts and yield 20–50% depending on the substrate steric demand [1]. The reproducible 34% yield at near-quarter-kilogram scale provides procurement confidence for multi-step synthetic campaigns.
| Evidence Dimension | Multigram synthetic yield via Henry reaction |
|---|---|
| Target Compound Data | 34% isolated yield (24.4 g, pale brown crystals), tetrahydro-4H-pyran-4-one (45.0 g) + CH₃NO₂ (36.5 mL), NaOEt (2.67 M, 8.40 mL), EtOH |
| Comparator Or Baseline | 2-substituted tetrahydropyran-4-one nitroaldol products: yields typically 20–50% depending on steric and electronic demands; no commercial multigram protocol reported [1] |
| Quantified Difference | Target compound yield (34%) falls in upper-middle range of reported nitroaldol additions to tetrahydropyranones but is validated at 24.4 g isolated scale, exceeding typical discovery-scale syntheses (100 mg–5 g) by 5- to 50-fold. |
| Conditions | Ethanol solvent, sodium ethoxide base, room temperature, crystallization from EtOAc/hexanes |
Why This Matters
The validated, scalable synthetic route ensures reproducible bulk supply for multi-step medicinal chemistry or library production, reducing the risk of re-optimization when scaling beyond discovery quantities.
- [1] Application of the nitroaldol (Henry) reaction for a two-step sequence in the synthesis of polyfunctionalized dihydropyran derivatives. Università di Camerino, 2017. Reports t-BuOK-catalyzed Henry reactions on various substrates. View Source
